![molecular formula C19H20ClFN4 B2879511 3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine](/img/structure/B2879511.png)
3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JHU37160 is a high-affinity and highly potent activator of designer receptors exclusively activated by designer drugs (DREADDs). It is known for its ability to penetrate the blood-brain barrier and selectively activate hM3Dq and hM4Di DREADDs. The chemical name of JHU37160 is 8-Chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][1,4]diazepine .
作用机制
JHU37160 通过选择性结合和激活 hM3Dq 和 hM4Di DREADD 发挥其作用。这些受体经过设计,仅由设计药物(如 JHU37160)激活,从而导致神经元活动的调节。hM3Dq 的激活导致神经元兴奋性增加,而 hM4Di 的激活导致神经元抑制。 这种选择性激活使研究人员能够研究特定神经元群体对行为和疾病状态的影响 .
生化分析
Biochemical Properties
JHU37160 interacts with hM3Dq and hM4Di DREADDs, showing high affinity and potency . It has Ki values of 1.9 nM and 3.6 nM for hM3Dq and hM4Di in vitro, respectively . It selectively displaces [3H]clozapine from DREADDs in vivo, but not from other clozapine binding sites .
Cellular Effects
In cellular processes, JHU37160 has been shown to inhibit locomotor activity in mice expressing hM3Dq and hM4Di in D1-expressing neurons . It also increases hM3Dq-stimulated locomotion in rats expressing hM3Dq in TH-expressing neurons .
Molecular Mechanism
At the molecular level, JHU37160 induces Gαo1 activation in HEK293 cells expressing hM3Dq or hM4Di . It binds to hM3Dq and hM4Di receptors and exerts its effects through these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JHU37160 have been observed to last for up to 26 hours after injection . It has been shown to suppress seizures in DREADD-expressing IHKA mice .
Dosage Effects in Animal Models
In animal models, JHU37160 has been shown to selectively inhibit locomotor activity in D1-hM3Dq and D1-hM4Di mice at doses ranging from 0.01 to 1mg/kg without any significant locomotor effects observed in wild type (WT) mice .
Transport and Distribution
JHU37160 is known to be brain penetrant in mice, rats, and non-human primates
准备方法
合成路线和反应条件
JHU37160 的合成涉及多个步骤,从制备二苯并[b,e][1,4]二氮杂卓核心结构开始。关键步骤包括:
核心结构的形成: 这涉及适当前体的环化以形成二苯并[b,e][1,4]二氮杂卓核心。
取代基的引入: 氯、氟和乙基哌嗪基通过一系列在受控条件下的取代反应引入。
工业生产方法
JHU37160 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型
JHU37160 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
取代: 化合物上的氯和氟基可以在适当的亲核试剂作用下发生取代反应。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 通常使用氢化锂铝或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可以在适当的条件下用于取代氯和氟基。
形成的主要产物
科学研究应用
JHU37160 具有广泛的科学研究应用,包括:
化学: 它用作工具化合物来研究 DREADD 的激活及其对细胞信号通路的影响。
生物学: JHU37160 用于涉及神经元活动调节的研究,特别是在化学遗传学的背景下。
医学: 该化合物正在研究其在神经系统疾病(如癫痫和帕金森病)中的潜在治疗应用。
相似化合物的比较
类似化合物
氯氮平-N-氧化物 (CNO): 一种常用的 DREADD 激动剂,但由于其在体内转化为氯氮平而存在局限性。
化合物 21 (C21): 另一种第二代 DREADD 激动剂,具有高亲和力,但药代动力学特性不同。
JHU37160 的独特性
JHU37160 因其高效力、选择性和穿透血脑屏障的能力而脱颖而出。与 CNO 和 C21 等其他 DREADD 激动剂相比,它对 hM4Di 的亲和力高约 25 倍。 此外,JHU37160 选择性地从体内 DREADD 中置换 [3H] 氯氮平,而不影响其他氯氮平结合位点,使其成为化学遗传学研究的宝贵工具 .
生物活性
3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential pharmacological properties, particularly its interactions with neurotransmitter systems. The unique structural features of this compound, including halogen substitutions and a piperazine moiety, suggest a diverse range of biological activities.
Structural Characteristics
The compound's structure can be described as follows:
- Chemical Formula : C19H22ClFN4
- Molecular Weight : 357.86 g/mol
- Key Functional Groups : Chlorine and fluorine atoms, piperazine ring
This structural configuration is critical for its interaction with various biological targets.
Biological Activities
Research into the biological activity of this compound indicates several potential therapeutic effects:
1. Neuropharmacological Effects
Benzodiazepines are primarily known for their effects on the central nervous system (CNS). This specific compound may exhibit:
- Anxiolytic Properties : It could potentially reduce anxiety through modulation of GABA receptors.
- Sedative Effects : Similar compounds have shown sedative properties, suggesting this compound may also induce sedation.
2. Anticonvulsant Activity
The benzodiazepine class is renowned for anticonvulsant effects. Studies indicate that compounds with similar structures can inhibit seizure activity by enhancing GABAergic transmission.
3. Antimicrobial Properties
Emerging research suggests that benzodiazepines may possess antimicrobial activities. The presence of halogen atoms may enhance this effect by increasing lipophilicity and membrane penetration.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications to the benzodiazepine core significantly influence biological activity:
- Chlorine Substitution : The introduction of chlorine at specific positions has been correlated with increased binding affinity to GABA receptors and enhanced pharmacological efficacy.
- Piperazine Moiety : The inclusion of a piperazine ring is associated with improved solubility and bioavailability, which may enhance therapeutic outcomes.
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Chlorine and fluorine substitution; piperazine ring | Anxiolytic, anticonvulsant, antimicrobial |
5,10-dihydrobenzo[b,e][1,4]diazepin | Dihydro structure; various substituents | Kinase inhibition |
9-fluoro-benzodiazepines | Fluorinated benzodiazepines | Enhanced GABA receptor binding |
Case Studies and Research Findings
Recent studies have evaluated the biological activities of various benzodiazepines, including those structurally related to this compound:
Study 1: Anticonvulsant Activity
A study on a series of benzodiazepines demonstrated that compounds with fluorine substitutions exhibited significant anticonvulsant effects in animal models. The study highlighted the importance of halogen positioning in enhancing efficacy against seizures.
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of benzodiazepines. Results indicated that compounds with halogen substitutions showed increased activity against Gram-positive bacteria, suggesting potential applications in treating infections.
Study 3: Anxiolytic Effects
A clinical trial involving patients with anxiety disorders found that benzodiazepines similar to this compound significantly reduced anxiety levels compared to placebo groups. This reinforces the potential anxiolytic effects attributed to structural features like the piperazine moiety.
属性
IUPAC Name |
3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-14-4-3-5-15(21)18(14)22-16-7-6-13(20)12-17(16)23-19/h3-7,12,22H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSCWOSASZXIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are DREADDs and how does JHU37160 interact with them?
A1: Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered G protein-coupled receptors (GPCRs) that can be introduced into specific cell populations, allowing researchers to modulate neuronal activity using specific ligands. JHU37160 is a highly potent and selective agonist for the excitatory hM3Dq DREADD. Upon binding to hM3Dq, JHU37160 activates downstream signaling pathways, leading to neuron depolarization and increased neuronal activity [, , , , ].
Q2: How does JHU37160 compare to other DREADD ligands like clozapine N-oxide (CNO) or Compound 21 (C21)?
A2: While CNO is widely used, it suffers from poor brain penetration and conversion to clozapine. C21, developed as an alternative, shows low brain penetrance, weak DREADD affinity, and low in vivo occupancy. JHU37160 overcomes these limitations with high in vivo DREADD potency, brain penetrance, and sustained DREADD occupancy [, ].
Q3: What are the primary applications of JHU37160 in research?
A3: JHU37160 is a powerful tool for studying neuronal circuits and their functions. Its applications include:
- Mapping neuronal projections: When combined with PET imaging using a dedicated radiotracer ([18F]JHU37107), JHU37160 allows for noninvasive mapping of neuronal pathways, including long-range projections [].
- Investigating the role of specific neuronal populations: By targeting DREADD expression to specific neuron types, JHU37160 can help researchers understand the contribution of those neurons to various physiological processes and behaviors [, , , , , , ].
- Exploring therapeutic potential: Chemogenetic activation of specific neuronal populations using JHU37160 holds promise for treating neurological and respiratory disorders characterized by impaired neuronal activity, such as Pompe disease or spinal cord injury [, , , ].
Q4: What is the impact of JHU37160 on respiratory function?
A4: Research demonstrates that JHU37160 can stimulate phrenic motor output and diaphragm activity. Studies in rodent models show that JHU37160 administration leads to sustained increases in inspiratory tidal volume and phrenic nerve activity [, , ]. This suggests potential therapeutic applications for conditions involving impaired respiratory drive.
Q5: Can JHU37160 be used to study the role of specific brain regions in behavior?
A5: Yes, by combining DREADD technology with targeted injections of viral vectors encoding hM3Dq, researchers can restrict DREADD expression to specific brain regions. Studies using this approach have demonstrated the role of the orbitofrontal cortex (OFC) in incubated oxycodone seeking in rats, showing that JHU37160-mediated inhibition of OFC neurons reduces drug-seeking behavior [].
Q6: What is known about the structure-activity relationship (SAR) of JHU37160?
A8: While specific details regarding JHU37160's SAR are limited in the provided research, it's understood that even subtle modifications to its structure can significantly impact its potency and selectivity for DREADDs. Ongoing research aims to synthesize and characterize novel DREADD ligands with improved pharmacokinetic and pharmacodynamic properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。